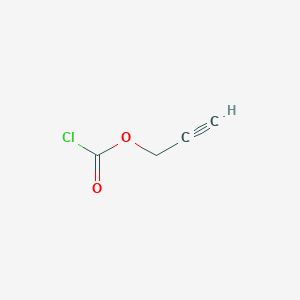

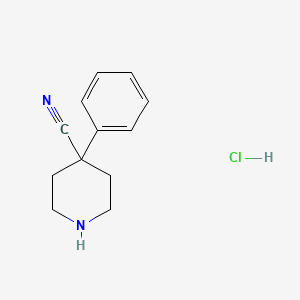

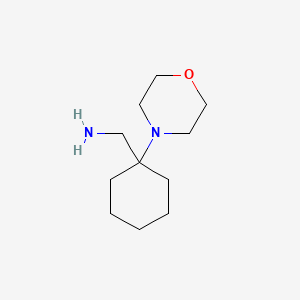

![molecular formula C10H14O2 B1587658 スピロ[4.5]デカン-7,9-ジオン CAS No. 82683-51-0](/img/structure/B1587658.png)

スピロ[4.5]デカン-7,9-ジオン

概要

説明

WAY-634931は、グリコーゲンシンターゼキナーゼ3(GSK3)キナーゼの阻害剤としての役割で知られる化学化合物です . WAY-634931の分子式はC10H14O2であり、分子量は166.22 g/molです . この化合物は、特に神経変性疾患と癌研究の分野において、潜在的な治療用途について研究されてきました。

科学的研究の応用

WAY-634931 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of glycogen synthase kinase 3 kinases.

Biology: The compound is employed in biological studies to investigate its effects on cellular processes and signaling pathways.

Medicine: WAY-634931 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

Industry: The compound is used in the development of new drugs and therapeutic agents.

作用機序

WAY-634931の作用機序には、グリコーゲンシンターゼキナーゼ3キナーゼの阻害が関与しています。この阻害は、さまざまな細胞プロセスとシグナル伝達経路の調節につながります。 WAY-634931の分子標的は、グリコーゲン代謝、細胞増殖、およびアポトーシスの調節に重要な役割を果たすグリコーゲンシンターゼキナーゼ3キナーゼです .

類似の化合物との比較

WAY-634931は、グリコーゲンシンターゼキナーゼ3キナーゼを阻害する他の類似の化合物と比較することができます。これらの類似した化合物のいくつかには次のものがあります。

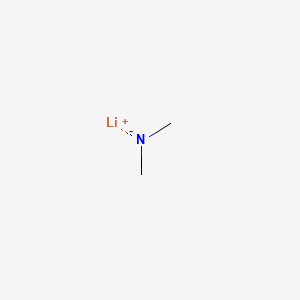

塩化リチウム: グリコーゲンシンターゼキナーゼ3キナーゼのよく知られた阻害剤であり、躁うつ病の治療に一般的に使用されます。

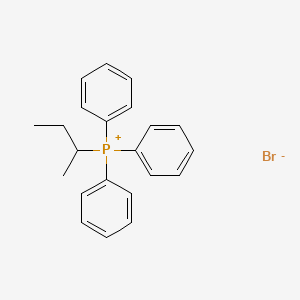

チデグルシブ: グリコーゲンシンターゼキナーゼ3キナーゼの別の阻害剤であり、アルツハイマー病の治療における可能性について調査されています。

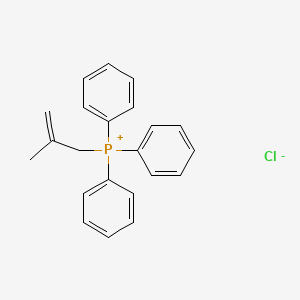

CHIR-99021: グリコーゲンシンターゼキナーゼ3キナーゼの選択的阻害剤であり、幹細胞研究と再生医療で使用されています.

WAY-634931は、その特定の化学構造とその潜在的な治療用途、特に神経変性疾患と癌研究の分野において、ユニークです。

生化学分析

Biochemical Properties

Spiro[4.5]decane-7,9-dione plays a crucial role in biochemical reactions, particularly in the synthesis of spirocyclic derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, Spiro[4.5]decane-7,9-dione has been shown to interact with prolyl hydroxylase domain enzymes, which are involved in the hydroxylation of proline residues in proteins . This interaction is essential for the stabilization of the hypoxia-inducible factor, a key regulator of cellular response to low oxygen levels.

Cellular Effects

Spiro[4.5]decane-7,9-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Spiro[4.5]decane-7,9-dione can modulate the activity of key signaling pathways, such as the hypoxia-inducible factor pathway, which plays a critical role in cellular adaptation to hypoxic conditions . Additionally, Spiro[4.5]decane-7,9-dione has been observed to affect gene expression by influencing the transcriptional activity of hypoxia-inducible factor target genes, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of Spiro[4.5]decane-7,9-dione involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Spiro[4.5]decane-7,9-dione binds to the active site of prolyl hydroxylase domain enzymes, inhibiting their activity and preventing the hydroxylation of proline residues . This inhibition stabilizes the hypoxia-inducible factor, allowing it to accumulate and activate the transcription of target genes involved in cellular adaptation to hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[4.5]decane-7,9-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Spiro[4.5]decane-7,9-dione can have sustained effects on cellular function, particularly in the context of hypoxia-inducible factor stabilization and gene expression modulation .

Dosage Effects in Animal Models

The effects of Spiro[4.5]decane-7,9-dione vary with different dosages in animal models. At low doses, the compound has been shown to effectively stabilize hypoxia-inducible factor and modulate gene expression without causing significant toxicity. At higher doses, Spiro[4.5]decane-7,9-dione can exhibit toxic effects, including cellular stress and apoptosis . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

Spiro[4.5]decane-7,9-dione is involved in metabolic pathways related to the hydroxylation of proline residues in proteins. The compound interacts with prolyl hydroxylase domain enzymes, which catalyze the hydroxylation reaction. This interaction is crucial for the regulation of hypoxia-inducible factor stability and activity, impacting metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, Spiro[4.5]decane-7,9-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of Spiro[4.5]decane-7,9-dione are essential for its activity and function in regulating cellular responses to hypoxia .

Subcellular Localization

The subcellular localization of Spiro[4.5]decane-7,9-dione is primarily within the cytoplasm, where it interacts with prolyl hydroxylase domain enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Additionally, post-translational modifications and targeting signals may direct Spiro[4.5]decane-7,9-dione to specific cellular compartments, further modulating its activity .

準備方法

WAY-634931の調製には、通常、次の手順を含む合成経路が関与します。

出発物質: 合成は、シクロヘキサノンやエチルアセト酢酸などの市販の出発物質から始まります。

反応条件: 反応条件には、多くの場合、所望の生成物の形成を促進するために、水素化ナトリウムやtert-ブトキシカリウムなどの強塩基の使用が含まれます。

工業生産: 工業生産方法には、化合物の高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります.

化学反応の分析

WAY-634931は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤の存在下で、酸化反応を起こす可能性があります。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

これらの反応で使用される一般的な試薬と条件には次のものがあります。

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

溶媒: ジクロロメタン、エタノールなどの有機溶媒。

これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。

科学研究の用途

WAY-634931は、次のような幅広い科学研究の用途を持っています。

化学: グリコーゲンシンターゼキナーゼ3キナーゼの阻害を研究するためのツール化合物として使用されます。

生物学: この化合物は、生物学的試験において、細胞プロセスとシグナル伝達経路への影響を調べるために用いられます。

医学: WAY-634931は、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における潜在的な治療用途を持っています。

類似化合物との比較

WAY-634931 can be compared with other similar compounds that inhibit glycogen synthase kinase 3 kinases. Some of these similar compounds include:

Lithium Chloride: A well-known inhibitor of glycogen synthase kinase 3 kinases, commonly used in the treatment of bipolar disorder.

Tideglusib: Another inhibitor of glycogen synthase kinase 3 kinases, investigated for its potential in treating Alzheimer’s disease.

CHIR-99021: A selective inhibitor of glycogen synthase kinase 3 kinases, used in stem cell research and regenerative medicine.

WAY-634931 is unique in its specific chemical structure and its potential therapeutic applications, particularly in the field of neurodegenerative diseases and cancer research.

特性

IUPAC Name |

spiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-5-9(12)7-10(6-8)3-1-2-4-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKDRFHEYJSVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406605 | |

| Record name | Spiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82683-51-0 | |

| Record name | Spiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in the paper regarding the spiro[4.5]decane-7,9-dione structure?

A1: The research focuses on synthesizing 6-hydroxybuspirone, a derivative of buspirone, which contains the spiro[4.5]decane-7,9-dione core structure. The significance lies in developing an efficient and scalable continuous process for this specific derivative []. This process could potentially be applied to other compounds containing the same core structure, paving the way for more efficient synthesis of pharmaceuticals.

Q2: What are the advantages of the continuous flow process described in the paper for the synthesis of compounds containing the spiro[4.5]decane-7,9-dione moiety?

A2: The continuous flow process offers several advantages over traditional batch processes: increased yield, reduced reaction time, better control over reaction parameters, and easier scalability []. These benefits are crucial for the efficient and cost-effective production of pharmaceuticals, especially those containing complex structures like spiro[4.5]decane-7,9-dione.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

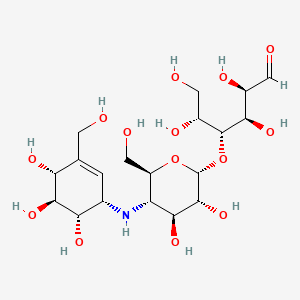

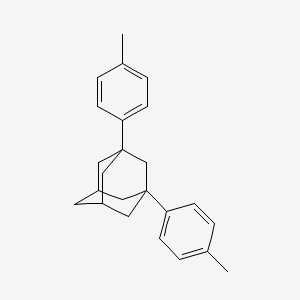

![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)